molecular formula C28H27NO5 B12451946 methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate

methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate

Cat. No.: B12451946
M. Wt: 457.5 g/mol
InChI Key: VVTUPLMRUAQYCL-UHFFFAOYSA-N
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Description

Methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate typically involves multiple steps. One common method includes the condensation of 3-(diethylamino)-1-oxobenzo[f]chromen-2-carbaldehyde with methyl 2-(6-methoxybenzoyl)acetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

Methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The diethylamino group plays a crucial role in enhancing the binding affinity to the target sites. The chromen-2-yl moiety is responsible for the compound’s fluorescence properties, making it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    7-(Diethylamino)-3-formylcoumarin: Similar structure but lacks the methoxybenzoate group.

    4-Hydroxy-2-quinolone: Shares the chromen-2-yl moiety but differs in the functional groups attached.

Uniqueness

Methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate is unique due to its combination of the diethylamino group, chromen-2-yl moiety, and methoxybenzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 2-[2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate

InChI

InChI=1S/C28H27NO5/c1-5-29(6-2)27-21(16-14-19-11-9-13-22(32-3)24(19)28(31)33-4)26(30)25-20-12-8-7-10-18(20)15-17-23(25)34-27/h7-17H,5-6H2,1-4H3

InChI Key

VVTUPLMRUAQYCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)C2=C(O1)C=CC3=CC=CC=C32)C=CC4=C(C(=CC=C4)OC)C(=O)OC

Origin of Product

United States

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